molecular formula C8H10F2O B6220898 rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one CAS No. 2763583-68-0

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one

Cat. No. B6220898
M. Wt: 160.2
InChI Key:
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Description

Rac-1-[(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one is a fluorinated bicyclic compound with a wide range of applications in scientific research. It is a member of the racemic series, a group of compounds that contain both enantiomers of a molecule in equal amounts. Rac-1-[(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and protein structure determination.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one involves the conversion of a bicyclic compound to a ketone through a series of reactions.

Starting Materials
1,3-cyclopentadiene, dichloromethane, sodium hydroxide, 2,2-difluorocyclopropanecarboxylic acid, thionyl chloride, magnesium, ethyl bromide, acetic acid, sodium borohydride, acetic anhydride, p-toluenesulfonic acid, ethanol

Reaction
1. Cyclopentadiene is reacted with dichloromethane and sodium hydroxide to form 1,3-cyclopentadiene diol., 2. 2,2-difluorocyclopropanecarboxylic acid is reacted with thionyl chloride to form 2,2-difluorocyclopropanecarbonyl chloride., 3. 1,3-cyclopentadiene diol is reacted with 2,2-difluorocyclopropanecarbonyl chloride in the presence of magnesium to form 1,3-cyclopentadiene-2,2-difluorocyclopropanecarboxylate., 4. Ethyl bromide is reacted with 1,3-cyclopentadiene-2,2-difluorocyclopropanecarboxylate in the presence of sodium borohydride to form rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethanol., 5. Rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethanol is oxidized with acetic anhydride and p-toluenesulfonic acid to form rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one., 6. Rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one is purified through recrystallization from ethanol.

Scientific Research Applications

Rac-1-[(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, including drugs, dyes, and fine chemicals. It is also used as a reagent in a variety of reactions, such as the Stork enamine reaction, the Suzuki reaction, and the Heck reaction. In addition, it has been used as a catalyst in the synthesis of polymers and in the synthesis of chiral compounds.

Mechanism Of Action

Rac-1-[(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one is an organofluorine compound that is highly reactive. Its reactivity is due to the presence of two fluorine atoms, which are highly electronegative and can easily form strong bonds with other atoms. This reactivity makes it an ideal reagent for a variety of reactions, including the Stork enamine reaction, the Suzuki reaction, and the Heck reaction.

Biochemical And Physiological Effects

Rac-1-[(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one is an organofluorine compound, and as such, it has the potential to interact with biological systems. Its reactivity makes it a potential target for metabolic enzymes and other biological processes, and it has been shown to interact with certain proteins, such as the enzyme cytochrome P450. In addition, it has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A.

Advantages And Limitations For Lab Experiments

Rac-1-[(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one is a versatile compound that can be used in a variety of laboratory experiments. It is highly reactive, which makes it ideal for use in a variety of organic synthesis reactions. In addition, its reactivity makes it a potential target for metabolic enzymes and other biological processes. However, it is important to note that due to its reactivity, it can interact with other molecules in unpredictable ways, and as such, it is important to use caution when working with this compound in the laboratory.

Future Directions

Rac-1-[(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one has a wide range of potential applications in scientific research. Future research could focus on the development of new synthetic methods for the synthesis of this compound and its derivatives. In addition, further research could focus on the biochemical and physiological effects of this compound and its derivatives, as well as the development of new methods for its use in laboratory experiments. Finally, further research could focus on the development of new applications for this compound, such as its use in drug discovery and protein structure determination.

properties

CAS RN

2763583-68-0

Product Name

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-one

Molecular Formula

C8H10F2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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